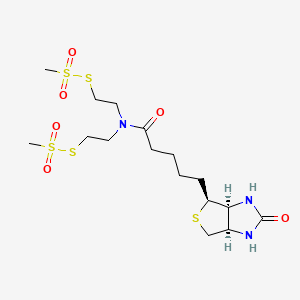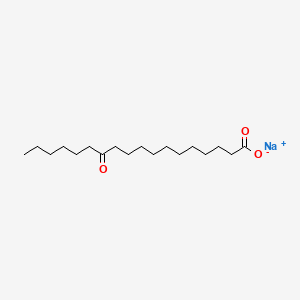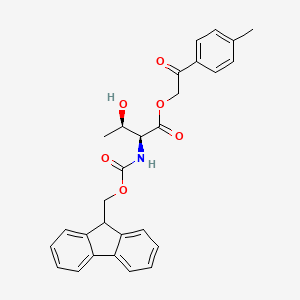
N,N-Bis(éthylméthanethiosulfonate) Biotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(ethylmethanethiosulfonate) Biotinamide is a compound used primarily in proteomics research. It is a derivative of biotin, a vitamin that plays a crucial role in various metabolic processes. The molecular formula of N,N-Bis(ethylmethanethiosulfonate) Biotinamide is C16H29N3O6S5, and it has a molecular weight of 519.74 .
Applications De Recherche Scientifique
N,N-Bis(ethylmethanethiosulfonate) Biotinamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Proteomics Research: It is used as a labeling reagent for the identification and quantification of proteins in complex biological samples.
Analytical Method Development: The compound is employed in the development and validation of analytical methods for the detection and quantification of biotin and its derivatives.
Quality Control: It is used in quality control applications for the production of biotin and related compounds.
Drug Development: N,N-Bis(ethylmethanethiosulfonate) Biotinamide is investigated for its potential use in drug development, particularly in the design of biotin-based therapeutics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(ethylmethanethiosulfonate) Biotinamide typically involves the reaction of biotin with ethylmethanethiosulfonate under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(ethylmethanethiosulfonate) Biotinamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(ethylmethanethiosulfonate) Biotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of N,N-Bis(ethylmethanethiosulfonate) Biotinamide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of N,N-Bis(ethylmethanethiosulfonate) Biotinamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various biotin derivatives .
Mécanisme D'action
The mechanism of action of N,N-Bis(ethylmethanethiosulfonate) Biotinamide involves its interaction with specific molecular targets and pathways. The compound binds to biotin-binding proteins, such as avidin and streptavidin, with high affinity. This binding facilitates the detection and quantification of biotinylated molecules in various biological assays .
Comparaison Avec Des Composés Similaires
N,N-Bis(ethylmethanethiosulfonate) Biotinamide is unique compared to other biotin derivatives due to its specific chemical structure and properties. Similar compounds include:
Biotin: The parent compound, which is a water-soluble vitamin involved in various metabolic processes.
Biotinyl-N-hydroxysuccinimide ester: A commonly used biotinylation reagent for labeling proteins and other biomolecules.
Biotin-PEG derivatives: Biotin derivatives with polyethylene glycol (PEG) spacers, used to improve solubility and reduce steric hindrance in biotinylation reactions.
N,N-Bis(ethylmethanethiosulfonate) Biotinamide stands out due to its ability to undergo specific chemical reactions and its applications in proteomics research .
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis(2-methylsulfonylsulfanylethyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21)/t12-,13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHWRGACRKJFAB-YDHLFZDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675699 |
Source


|
| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217607-38-9 |
Source


|
| Record name | S,S'-[({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}azanediyl)di(ethane-2,1-diyl)] dimethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)
![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)
